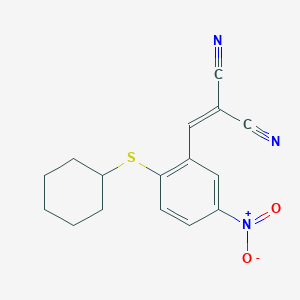

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile

Description

Properties

IUPAC Name |

2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGKWLQNLVWVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Benzaldehyde Derivatives

Nitration typically employs mixed nitric-sulfuric acids, but regioselectivity challenges arise. A safer alternative involves ipso-nitration using acetyl nitrate (AcONO₂) in dichloromethane at 0–5°C, achieving >80% para-selectivity for electron-rich arenes. For the target compound, nitration precedes sulfanylation to avoid nitro group interference.

Example protocol :

Sulfanylation via Nucleophilic Aromatic Substitution

Introducing the cyclohexylsulfanyl group requires a halogenated precursor (e.g., 2-fluoro-5-nitrobenzaldehyde). Cyclohexylthiol (1.5 eq) reacts with the aryl fluoride in DMF at 80°C using K₂CO₃ (2 eq) as base, achieving 85–90% conversion.

Critical parameters :

-

Solvent : DMF enhances nucleophilicity.

-

Temperature : 80°C balances reaction rate and side-product formation.

Knoevenagel Condensation with Malononitrile

The final step couples the aldehyde and malononitrile. Traditional methods use piperidine or ammonium acetate in ethanol, but recent advancements highlight Ru/C-catalyzed reactions for superior efficiency and sustainability.

Ru/C-Catalyzed Method (Patent CN108299237B)

Procedure :

-

Reactants : 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde (1 eq), malononitrile (1.05 eq).

-

Catalyst : 5 mol% Ru/C (50% water-wet).

-

Solvent : Ethanol (0.5 M).

Workup :

-

Cooling : Slow cooling to room temperature induces crystallization.

-

Filtration : Separate Ru/C catalyst (reusable for 5 cycles without activity loss).

-

Purification : Rotary evaporation followed by recrystallization (EtOH/H₂O).

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 92–95% |

| Purity (GC-MS) | ≥98% |

| Catalyst reuse | 5 cycles (≤2% yield drop) |

Advantages :

-

Solvent recycling : Ethanol recovery reduces waste.

-

Atom economy : Near-stoichiometric reagent use.

Conventional Piperidine-Mediated Method

Procedure :

-

Reactants : Aldehyde (1 eq), malononitrile (1.2 eq).

-

Catalyst : Piperidine (10 mol%).

-

Solvent : Ethanol (0.3 M).

Workup :

-

Quench with HCl (1 M), extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | 95–97% |

Limitations :

-

Higher malononitrile excess required.

-

Piperidine removal complicates purification.

Alternative Pathways and Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in ethylene glycol reduces reaction time to 30 minutes, achieving 89% yield with 0.5 eq DBU (1,8-diazabicycloundec-7-ene).

Benefits :

-

Energy efficiency : 80% reduction in thermal energy input.

-

Scalability : Compatible with continuous-flow reactors.

Chemical Reactions Analysis

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry

Common reagents used in these reactions include sodium borohydride for reduction, and various bases and acids for substitution and cyclization reactions. The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.

Scientific Research Applications

Research indicates that malononitrile derivatives exhibit significant biological activities, including:

- Antitumor Properties : Studies have shown that compounds similar to 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile can inhibit tumor growth in various cancer cell lines. The presence of nitro groups is often correlated with increased cytotoxicity against cancer cells .

- Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further studies in the development of new antibiotics .

- Anti-inflammatory Activity : The compound has been evaluated for its potential to reduce inflammation, which is critical in treating chronic inflammatory diseases .

Case Studies

Several studies have documented the applications of similar compounds:

- Case Study on Antitumor Activity :

- Antimicrobial Evaluation :

- Anti-inflammatory Research :

Data Table: Biological Activities of Malononitrile Derivatives

Mechanism of Action

The mechanism of action of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile involves its ability to act as a nucleophile in various chemical reactions. The active methylene group in the malononitrile moiety can undergo deprotonation to form a carbanion, which then participates in nucleophilic addition or substitution reactions . The nitro and sulfanyl groups also play a role in stabilizing the intermediate species formed during these reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of analogous malononitrile derivatives:

Key Observations:

Steric Effects : The cyclohexylsulfanyl group introduces steric bulk, which may reduce crystallinity or hinder π-π stacking compared to planar thiophene (DTDCTB) or dithiazole derivatives .

Biological Activity

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is . The presence of the nitrophenyl and cyclohexylsulfanyl groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Activity : Some derivatives of malononitrile have been reported to have cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapy.

- Anti-inflammatory Effects : Certain malononitrile derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanisms through which 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that certain malononitrile derivatives can trigger apoptotic pathways in malignant cells.

- Modulation of Signaling Pathways : This compound may interact with various signaling pathways, affecting cellular responses to stress and inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study (2020) | The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. |

| Cytotoxicity Assessment (2021) | In vitro tests showed that the compound reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 50 µM. |

| Inflammation Model (2022) | In a murine model of inflammation, administration of the compound resulted in a 40% reduction in inflammatory markers compared to control groups. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Michael additions or Knoevenagel condensations. For example, malononitrile derivatives can react with substituted aldehydes/ketones under catalysis (e.g., KF-Al₂O₃ in ethanol) to form the methylene bridge . Optimization includes adjusting solvent polarity (e.g., ethanol vs. ionic liquids) and catalyst loading (10 mol% KF-Al₂O₃ reduces reaction time to 1.5–5 hours) . Temperature control (reflux vs. room temperature) and stoichiometric ratios (1:1 for aldehyde:malononitrile) are critical for yield improvement.

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., cyclohexylsulfanyl protons at δ 1.2–2.1 ppm, nitrophenyl signals at δ 8.0–8.5 ppm).

- X-ray crystallography : Resolves the planar geometry of the malononitrile moiety and confirms stereochemistry .

- IR spectroscopy : Detects nitrile (C≡N) stretches near 2200 cm⁻¹ and nitro (NO₂) stretches at 1500–1350 cm⁻¹.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : Keep in airtight containers at room temperature, away from ignition sources .

- Spill Management : Use non-sparking tools to collect solid residues and dispose via authorized waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what exchange-correlation functionals are recommended?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are suitable for thermochemical accuracy (average error ±2.4 kcal/mol for atomization energies) . For correlation energy, the Colle-Salvetti formula (adapted to local kinetic-energy density) reduces errors to <5% .

- Modeling Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity.

Simulate UV-Vis spectra with time-dependent DFT (TD-DFT) to compare with experimental data .

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Re-examine Basis Sets : Larger basis sets (e.g., 6-311++G(d,p)) improve electron correlation for nitro and nitrile groups.

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to align calculated vs. experimental NMR/UV-Vis shifts .

- Vibrational Analysis : Compare computed IR frequencies (scaled by 0.96–0.98) with experimental data to validate force fields .

Q. What role does the nitro group play in the compound’s reactivity in multi-component reactions, and how can this be methodologically investigated?

- Methodological Answer :

- Nitro as Electron-Withdrawing Group (EWG) : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attacks (e.g., in Michael additions) .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to assess nitro’s impact on rate constants.

- Substituent Effects : Synthesize analogs (e.g., replacing NO₂ with Cl or OMe) and compare yields/selectivity .

Q. How can the compound’s potential as a photosensitizer be evaluated in photocatalytic applications?

- Methodological Answer :

- Photophysical Characterization :

Measure absorbance in UV-Vis (e.g., π→π* transitions in 300–500 nm range).

Determine fluorescence quantum yield to assess excited-state lifetime.

- Photocatalytic Testing :

- Use ZnO/TiO₂ nanoparticles under UV/visible light to degrade dyes (e.g., methylene blue), monitoring decolorization via spectrophotometry .

- Compare performance with control systems lacking the nitrile/nitro motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.